molecular formula C21H28N2O2S B2977610 1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine CAS No. 349624-16-4

1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine

Cat. No. B2977610
CAS RN: 349624-16-4
M. Wt: 372.53
InChI Key: JCORUXYGYVFXTA-UHFFFAOYSA-N
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Description

“1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine” is a compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 . The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Scientific Research Applications

MT-45 Research and Implications

MT-45, a piperazine derivative, has been studied for its opioid-like effects and potential psychoactive properties. Research highlighted cases of non-fatal intoxications associated with MT-45, indicating its opioid-like adverse symptoms, such as unconsciousness and respiratory depression. The study suggests MT-45's significance in understanding new psychoactive substances (NPS) and their impact on health (Helander et al., 2014).

Analysis of Novel Synthetic Opioids

Another study developed and validated a method for the quantitation of MT-45 in human whole blood, contributing to forensic toxicology by providing means to identify drug-related fatalities involving novel synthetic opioids (Papsun et al., 2016).

Anti-Plaque Agent Research

Research into 1,4-bis[3-(n-hexylcarbamylguanidine)propyl]piperazine dimethanesulfonic acid salt (CK-0569A) as a mouthrinse demonstrated its efficacy in preventing colonization of certain bacteria in dental plaque, indicating potential applications in dental health and hygiene (Wennström, 1982).

HIV-1 Protease Inhibitor Metabolism

The metabolism of L-735,524, a potent HIV-1 protease inhibitor, was explored, revealing significant metabolites in human urine and providing insights into the drug's elimination pathways, which is crucial for optimizing its therapeutic efficacy (Balani et al., 1995).

TFMPP Subjective Effects Study

A study on trifluoromethylphenyl piperazine (TFMPP) aimed to understand its subjective effects in humans, contributing to knowledge on its potential as a recreational drug and informing risk assessments and regulatory decisions (Jan et al., 2010).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-15-13-17(3)21(18(4)14-15)26(24,25)23-11-9-22(10-12-23)20-8-6-7-16(2)19(20)5/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORUXYGYVFXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-4-(mesitylsulfonyl)piperazine

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